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Compound of Interest

Compound Name: 5-Bromo-2-chloro-4-iodopyridine

Cat. No.: B1592423 Get Quote

An In-Depth Technical Guide to 5-Bromo-2-chloro-4-iodopyridine: Synthesis,

Characterization, and Application

Abstract
This technical guide provides a comprehensive scientific overview of 5-bromo-2-chloro-4-
iodopyridine, a highly functionalized heterocyclic compound of significant interest to the fields

of medicinal chemistry and materials science. We will delve into its fundamental

physicochemical properties, explore robust methodologies for its synthesis and purification,

provide detailed protocols for its structural characterization, and discuss its reactivity and

potential as a versatile building block in drug discovery. This document is intended for

researchers, chemists, and drug development professionals seeking to leverage the unique

chemical architecture of this and similar polyhalogenated pyridines.

Introduction: The Strategic Value of
Polyhalogenated Pyridines
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous FDA-approved drugs. The strategic introduction of multiple, distinct halogen atoms

(F, Cl, Br, I) onto this scaffold creates a molecule with exceptional synthetic versatility. Each

halogen atom can serve as a selective handle for a variety of transformations, most notably

transition-metal-catalyzed cross-coupling reactions. 5-Bromo-2-chloro-4-iodopyridine (Figure

1) is an exemplar of such a building block, offering three distinct reaction sites (C-I, C-Br, C-Cl)
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that can be addressed with orthogonal chemistry. This allows for the controlled, sequential

introduction of different substituents, enabling the rapid construction of complex, three-

dimensional molecules and the exploration of vast chemical space in drug discovery programs.

[1][2][3] The presence of multiple halogens also significantly modulates the electronic

properties of the pyridine ring, influencing factors such as pKa, metabolic stability, and binding

interactions with biological targets.

Physicochemical & Computational Data
A precise understanding of a molecule's physical and computed properties is foundational for

its application in research. The key identifiers and properties for 5-bromo-2-chloro-4-
iodopyridine are summarized in Table 1.

Table 1: Core Physicochemical and Computational Properties

Property Value Source(s)

Molecular Formula C₅H₂BrClIN [4][5]

Molecular Weight 318.34 g/mol [4][5][6]

CAS Number 401892-47-5 [4][5][7]

Canonical SMILES C1=C(C(=NC=C1Br)Cl)I [4]

InChI Key
ZAGGSGCNNVVSII-

UHFFFAOYSA-N

Calculated LogP 3.1021 [4]

Topological Polar Surface Area

(TPSA)
12.89 Å² [4]

Hydrogen Bond Acceptors 1 [4]

Hydrogen Bond Donors 0 [4]

Rotatable Bonds 0 [4]

Synthesis and Purification Workflow
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The synthesis of polyhalogenated pyridines often requires carefully controlled reaction

conditions to achieve the desired regioselectivity. While a specific, published synthesis for 5-
bromo-2-chloro-4-iodopyridine is not readily available, a robust pathway can be extrapolated

from methodologies used for structurally similar compounds, such as the synthesis of 5-bromo-

2-chloro-4-fluoro-3-iodopyridine.[1][8] The general strategy involves sequential halogenation

reactions, often leveraging directed ortho-metalation and "halogen dance" rearrangements.

A logical workflow for the synthesis, purification, and confirmation of the final product is

depicted in the diagram below.
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Caption: A generalized workflow for the synthesis and quality control of 5-bromo-2-chloro-4-
iodopyridine.

Experimental Protocol: A Representative Synthesis
Causality: This protocol is based on established methods for regioselective halogenation of

pyridine rings.[8] The use of a strong, non-nucleophilic base like Lithium Diisopropylamide

(LDA) at low temperatures allows for kinetically controlled deprotonation at a specific site,

directed by an existing substituent. The subsequent quench with an electrophilic halogen

source installs the desired halogen.

Materials:

Appropriately substituted dichlorobromopyridine precursor

Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi)

Diisopropylamine

Iodine (I₂)

Saturated aqueous ammonium chloride (NH₄Cl)

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSO₄)

Silica gel

Procedure:

LDA Preparation: In a flame-dried, three-neck flask under an argon atmosphere, dissolve

diisopropylamine (1.2 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry
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ice/acetone bath. Add n-BuLi (1.1 eq.) dropwise, and stir the mixture for 30 minutes at -78

°C.

Metalation: Dissolve the dichlorobromopyridine starting material (1.0 eq.) in anhydrous THF

and add it dropwise to the LDA solution at -78 °C. Stir for 1-2 hours, monitoring the reaction

by TLC.

Iodination: Prepare a solution of iodine (1.5 eq.) in anhydrous THF. Add this solution

dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room

temperature overnight.

Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Add

saturated aqueous Na₂S₂O₃ to reduce excess iodine.

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl

acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel using a

hexane/ethyl acetate gradient to yield the pure 5-bromo-2-chloro-4-iodopyridine.

Spectroscopic Characterization and Structural
Validation
Confirming the identity and purity of the synthesized compound is paramount. The following

section details the expected spectroscopic data and provides self-validating protocols for their

acquisition.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the

molecule.

Expected ¹H and ¹³C NMR Data:

¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the

aromatic region (typically δ 7.5-8.5 ppm), corresponding to the two protons on the pyridine
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ring. The coupling constants (J-values) will be indicative of their relative positions.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show five distinct signals for the five

carbon atoms of the pyridine ring. The chemical shifts will be heavily influenced by the

attached halogens. Carbons directly bonded to iodine (C-4), bromine (C-5), and chlorine (C-

2) will exhibit characteristic shifts.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

Carbon Atom
Attached
Substituent

Predicted Chemical
Shift (δ, ppm)

Rationale

C-2 -Cl 150 - 155

Deshielded by

electronegative Cl and

ring N.

C-3 -H 120 - 125 Typical aromatic C-H.

C-4 -I 95 - 105

Strong shielding

"heavy atom" effect

from iodine.

C-5 -Br 115 - 120
Shielded by bromine

relative to chlorine.

C-6 -H 150 - 155
Deshielded by

adjacent ring nitrogen.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.

Expected Data: The high-resolution mass spectrum (HRMS) should show a molecular ion

peak [M+H]⁺ corresponding to the calculated exact mass of 316.81039 Da. A key validation

feature will be the distinctive isotopic pattern arising from the presence of one chlorine atom

(³⁵Cl/³⁷Cl ≈ 3:1) and one bromine atom (⁷⁹Br/⁸¹Br ≈ 1:1), resulting in a characteristic M, M+2,

and M+4 cluster.

Protocol for Spectroscopic Data Acquisition
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Sample Preparation (NMR): Weigh 5-10 mg of the purified product and dissolve it in ~0.7 mL

of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a 5 mm NMR tube.

NMR Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz

or higher spectrometer. Reference the chemical shifts to the residual solvent peak.

Sample Preparation (MS): Prepare a dilute solution (~1 mg/mL) of the sample in a suitable

solvent like methanol or acetonitrile.

MS Data Acquisition: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer to

obtain high-resolution data and confirm the isotopic pattern.

Reactivity and Application in Drug Discovery
The synthetic utility of 5-bromo-2-chloro-4-iodopyridine stems from the differential reactivity

of its C-X bonds in cross-coupling reactions. The general order of reactivity is C-I > C-Br > C-

Cl, allowing for selective functionalization.

5-Bromo-2-chloro-4-iodopyridine
Step 1 Product

(Suzuki Coupling)

Pd(PPh₃)₄, Na₂CO₃

(Selective at C-I)

R¹-B(OH)₂ Step 2 Product
(Stille Coupling)

PdCl₂(dppf)
(Selective at C-Br)

R²-Sn(Bu)₃
Final Product

(Buchwald-Hartwig)

Pd₂(dba)₃, Xantphos
(Selective at C-Cl)

R³-NH₂

Click to download full resolution via product page

Caption: Sequential cross-coupling reactions illustrating the synthetic utility of 5-bromo-2-
chloro-4-iodopyridine.

This stepwise approach is invaluable in creating libraries of complex molecules for screening.

[11][12] For example, a Suzuki coupling can be performed at the C-I position, followed by a

Stille or Heck reaction at the C-Br position, and finally a Buchwald-Hartwig amination at the C-

Cl position. This strategy allows for the precise installation of pharmacophoric groups
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necessary for biological activity. This building block is particularly relevant for developing kinase

inhibitors, GPCR modulators, and other targeted therapies.[13]

Safety, Handling, and Storage
While a specific, comprehensive safety data sheet (SDS) for 5-bromo-2-chloro-4-
iodopyridine is not fully detailed in public databases, data from closely related isomers and

general chemical principles dictate cautious handling.[7]

Hazards: Assumed to be toxic if swallowed (acute toxicity) and may cause skin and serious

eye irritation.[14] As with many organic halides, it may cause respiratory irritation.

Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume

hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Do not eat,

drink, or smoke when using this product.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect

from light.[4] Recommended storage temperature is 4°C.[4]

Conclusion
5-Bromo-2-chloro-4-iodopyridine is more than just a chemical compound; it is a strategic tool

for molecular architects in the pharmaceutical and materials sciences. Its well-defined

physicochemical properties, coupled with a predictable and highly versatile reactivity profile,

make it an exceptionally valuable building block. The methodologies outlined in this guide for its

synthesis, purification, and characterization provide a robust framework for its effective

utilization in research and development, empowering scientists to construct novel and complex

molecular entities with precision and control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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